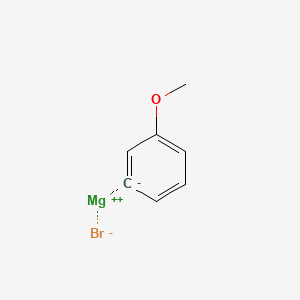
3-Methoxyphenylmagnesium bromide
Overview
Description
3-Methoxyphenylmagnesium bromide (3-MPMB) is an organometallic compound that has been used in a variety of research applications in the laboratory setting. It is a colorless, volatile liquid with a pungent odor and is soluble in both water and organic solvents. 3-MPMB is a versatile reagent that has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the preparation of various organometallic compounds.
Scientific Research Applications
Synthesis of Complex Compounds : 3-Methoxyphenylmagnesium bromide is used in the synthesis of complex chemical compounds. For instance, its reaction with 2-nitropyridine-N-oxide and subsequent demethylation led to the formation of 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).
Coupling Reactions : It plays a crucial role in solvolytic stereoselective coupling reactions, as demonstrated in the coupling of p-methoxyphenylmagnesium bromide with substituted allylic chlorides. This process involves the formation of an ion-pair intermediate, impacting the regio- and stereo-selectivity of the reaction (Lajis & Khan, 1992).
Antiestrogenic Activity Studies : In the synthesis of compounds with potential antiestrogenic activity, such as in the preparation of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt, this compound is utilized (Jones et al., 1979).
Synthesis of Medical Isotopes : Its role in synthesizing medical isotopes is illustrated in the preparation of CERM 12816, a potential anti-anginal drug, where it was used for labelling with [14C] in the benzyl group (Mounetou et al., 1998).
Creation of Novel Molecules : The compound is used in the creation of novel molecules, such as in the total synthesis of gibbilimbols A-D, where a copper-catalyzed coupling with various unsaturated alkyl bromides was a key step (Vyvyan et al., 2002).
Formation of Complex Metal Salts : In the formation of complex metal salts, it was used in synthesizing nickel(II) and cobalt(II) complexes with dithiophosphinato ligands, demonstrating diverse coordination geometries and bonding characteristics (SAĞLAM et al., 2010).
Stereoselective Synthesis : It is utilized in the stereoselective synthesis of complex organic compounds, as in the case of (−)-cytoxazone (Madhan, Kumar, & Rao, 2001).
Mechanism of Action
Target of Action
3-Methoxyphenylmagnesium bromide is a Grignard reagent . The primary targets of this compound are electrophilic carbon atoms present in organic compounds such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The magnesium atom in this compound carries a partial positive charge, while the carbon atom carries a partial negative charge, making it a strong nucleophile . This allows the carbon atom to attack the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving carbonyl-containing compounds . By reacting with these compounds, this compound can introduce a 3-methoxyphenyl group into the molecule, thereby altering its structure and function .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . This can lead to significant changes in the molecular and cellular functions of the resulting compound .
Action Environment
The action of this compound is highly dependent on the environmental conditions . It is sensitive to moisture and air, and it requires an anhydrous and inert atmosphere for its reactions . The presence of water or other protic solvents can lead to the rapid decomposition of this compound, reducing its efficacy .
Biochemical Analysis
Biochemical Properties
The role of 3-Methoxyphenylmagnesium bromide in biochemical reactions is primarily as a nucleophile, reacting with electrophilic carbon atoms in various molecules
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with electrophilic carbon atoms in various molecules . This can lead to the formation of new carbon-carbon bonds, potentially influencing the structure and function of these molecules
Properties
IUPAC Name |
magnesium;methoxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404800 | |
| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-40-3 | |
| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methoxyphenylmagnesium bromide in the synthesis of Larreantin?
A1: this compound acts as a nucleophile in the synthesis of Larreantin, a cytotoxic naphthoquinonoid sesquilignan. [] The Grignard reagent attacks the carbonyl group of 4,5-dihydro-2-(5,7-diisopropoxy-1-methoxy-2-naphthyl)-4,4-dimethyloxazole, adding the 3-methoxyphenyl moiety to the molecule. This is a key step in building the complex structure of Larreantin. []
Q2: Can this compound be used to introduce a labeled carbon atom into a target molecule?
A2: While not directly demonstrated in the provided research, the use of this compound for introducing a labeled carbon atom is plausible. The synthesis of Sumithion-(phenyl-14C) utilizes a Grignard reaction with 1-bromo-3-methoxybenzene-14C6. [] By analogy, synthesizing this compound from a 14C-labeled precursor would allow for the incorporation of the labeled carbon into the target molecule during a subsequent reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



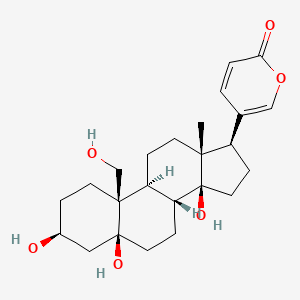
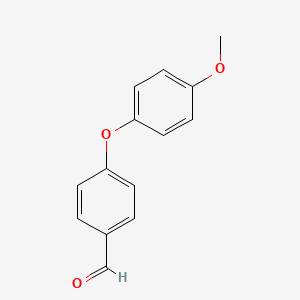

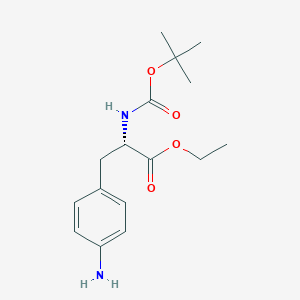
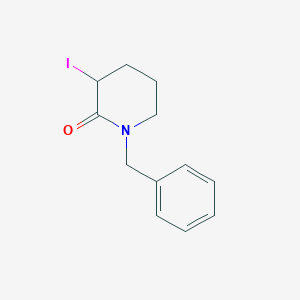
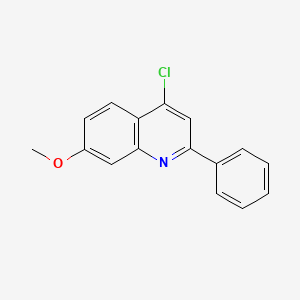
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

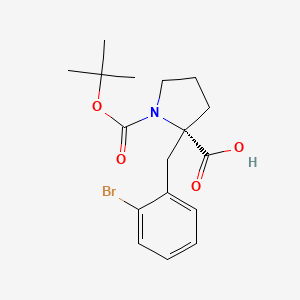
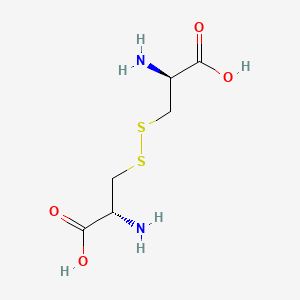
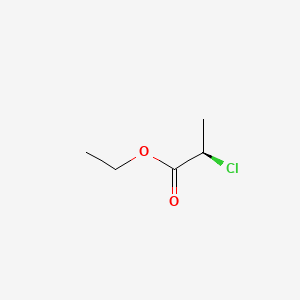
![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

